

# ATTO 390 Azide: A Cost-Benefit Analysis for Advanced Fluorescence Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ATTO 390 azide**

Cat. No.: **B12055858**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts experimental outcomes. **ATTO 390 azide**, a coumarin-based fluorescent label, has emerged as a versatile tool for bioorthogonal labeling via click chemistry. This guide provides a comprehensive cost-benefit analysis of **ATTO 390 azide** by objectively comparing its performance against other commercially available fluorescent azides, supported by experimental data and detailed protocols.

## Performance Characteristics: A Quantitative Comparison

**ATTO 390 azide** is characterized by its high fluorescence quantum yield, large Stokes shift, and good photostability, making it suitable for a range of applications from fluorescence microscopy to flow cytometry.<sup>[1][2]</sup> To provide a clear comparison, the following table summarizes the key photophysical and price information for **ATTO 390 azide** and its common alternatives.

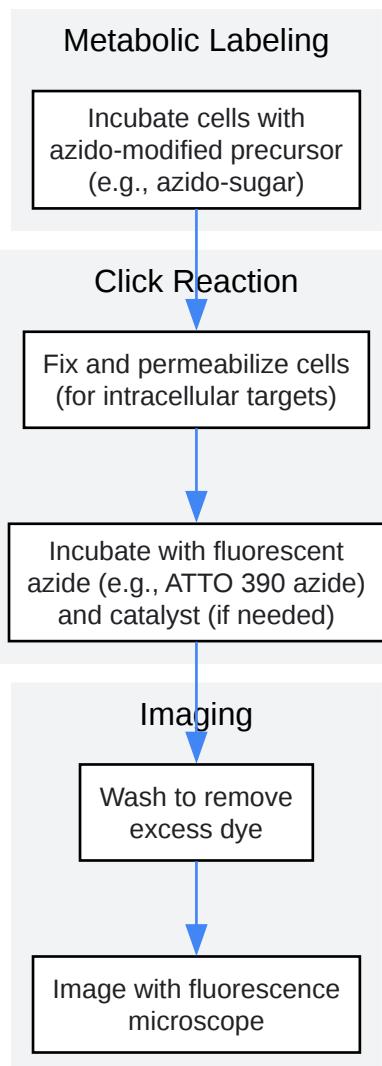
| Feature                                                            | ATTO 390 Azide                                | Alexa Fluor 350 Azide                                        | DyLight 405 Azide                                             | Coumarin 343 Azide                                              |
|--------------------------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------|
| Excitation Max (nm)                                                | 390[3]                                        | 346[4][5]                                                    | 400[2]                                                        | ~358 (post-click)[6]                                            |
| Emission Max (nm)                                                  | 476[3]                                        | 442[4][5]                                                    | 420[2]                                                        | ~480 (post-click)[6]                                            |
| **Molar Extinction Coefficient ( $\epsilon$ , $M^{-1}cm^{-1}$ ) ** |                                               |                                                              |                                                               |                                                                 |
| Quantum Yield ( $\Phi$ )                                           | 0.90[3]                                       | ~0.58 (parent dye)[9]                                        | High (not specified)[2]                                       | 0.63 (parent dye)[1][10]                                        |
| Price (per 1 mg)                                                   | ~\$198 - \$397[3][4]                          | ~\$168[11]                                                   | ~\$422 (NHS Ester)[6]                                         | Varies by supplier                                              |
| Key Advantages                                                     | High quantum yield, good photostability[1][2] | Well-established dye family, moderate photostability[12][13] | High molar extinction coefficient, good photostability[2][14] | Fluorogenic potential (fluorescence increases upon clicking)[6] |
| Potential Limitations                                              | Higher cost compared to some alternatives.    | Lower molar extinction coefficient compared to others.       | Higher cost.                                                  | Limited data on azide-specific photophysical properties.        |

## Experimental Protocols and Applications

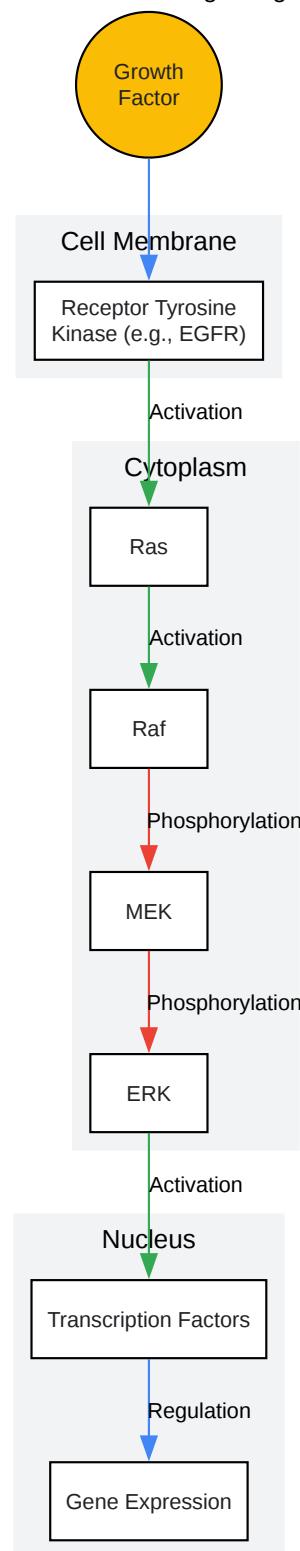
The primary application for **ATTO 390 azide** and its alternatives is the covalent labeling of biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."<sup>[1][15][16]</sup> This bioorthogonal reaction is highly specific and efficient, allowing for the precise attachment of a fluorescent probe to a target molecule, such as a protein, nucleic acid, or glycan, that has been metabolically or enzymatically engineered to contain an alkyne group.<sup>[17][18]</sup>

# General Protocol for Protein Labeling via Click Chemistry

This protocol outlines the fundamental steps for labeling an alkyne-modified protein with a fluorescent azide like **ATTO 390 azide**.


- Protein Preparation: The target protein is expressed or chemically modified to incorporate a terminal alkyne group.
- Reagent Preparation:
  - Dissolve the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  - Prepare a stock solution of the fluorescent azide (e.g., **ATTO 390 azide**) in an organic solvent like DMSO.
  - For CuAAC, prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA). [\[14\]](#)
- Click Reaction:
  - To the protein solution, add the fluorescent azide stock solution.
  - For CuAAC, add the copper catalyst components. The reaction is typically incubated at room temperature for 1-4 hours.[\[14\]](#)
  - For SPAAC, if using a strained alkyne (e.g., DBCO), no copper catalyst is needed. The reaction proceeds upon mixing the protein and the azide.
- Purification: Remove excess dye and catalyst by methods such as dialysis, size exclusion chromatography, or spin filtration.[\[14\]](#)
- Characterization: Confirm labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

## Application in Cellular Imaging


Fluorescent azides are instrumental in visualizing cellular components and processes. For instance, metabolic labeling with an azido-sugar followed by click chemistry with a fluorescent azide allows for the imaging of glycans on the cell surface or within intracellular compartments. [3]

Experimental Workflow for Cellular Imaging:

## Workflow for Cellular Imaging with Fluorescent Azides



## Simplified MAPK/ERK Signaling Pathway

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [stressmarq.com](http://stressmarq.com) [stressmarq.com]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. APDye 350 Azide | Alexa Fluor® 350 Azide equivalent | AxisPharm [[axispharm.com](http://axispharm.com)]
- 5. FluoroFinder [[app.fluorofinder.com](http://app.fluorofinder.com)]
- 6. [glenresearch.com](http://glenresearch.com) [glenresearch.com]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [[thermofisher.com](http://thermofisher.com)]
- 8. [assets.fishersci.com](http://assets.fishersci.com) [assets.fishersci.com]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. [omlc.org](http://omlc.org) [omlc.org]
- 11. [nathan.instras.com](http://nathan.instras.com) [nathan.instras.com]
- 12. Alexa Fluor 350 Dye | Thermo Fisher Scientific - HK [[thermofisher.com](http://thermofisher.com)]
- 13. [interchim.fr](http://interchim.fr) [interchim.fr]
- 14. [jacksonimmuno.com](http://jacksonimmuno.com) [jacksonimmuno.com]
- 15. [laboratorynotes.com](http://laboratorynotes.com) [laboratorynotes.com]
- 16. Functional Probes for Flow Cytometry - FluoroFinder [[fluorofinder.com](http://fluorofinder.com)]
- 17. [benchchem.com](http://benchchem.com) [benchchem.com]
- 18. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [ATTO 390 Azide: A Cost-Benefit Analysis for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055858#cost-benefit-analysis-of-atto-390-azide-for-specific-applications>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)